molecular formula C14H17NO4 B3386781 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid CAS No. 75810-44-5

2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3386781
CAS No.: 75810-44-5
M. Wt: 263.29 g/mol
InChI Key: ICBHERHXGACVGQ-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid is a piperidine derivative featuring a 4-methoxyphenyl group at position 2, a methyl group at position 1, and a carboxylic acid moiety at position 2. Key characteristics inferred from similar compounds include:

  • Molecular formula: Estimated as C₁₄H₁₇NO₄ (molecular weight ≈ 263.3 g/mol).
  • Functional groups: A 6-oxopiperidine ring, carboxylic acid, and methoxy-substituted aromatic ring, which are common in bioactive molecules .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-15-12(16)8-7-11(14(17)18)13(15)9-3-5-10(19-2)6-4-9/h3-6,11,13H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBHERHXGACVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using 4-methoxyphenylboronic acid as a reagent.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with its closest analogs, emphasizing substituent variations and their implications:

Compound Name Substituent at Position 1 Substituent at Position 2 Molecular Formula Molecular Weight CAS Number Key Applications/Notes
Target Compound Methyl 4-Methoxyphenyl C₁₄H₁₇NO₄ ~263.3 Not available Hypothetical; inferred from analogs
2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid 4-Methylphenyl 3,4-Dimethoxyphenyl C₂₁H₂₃NO₅ 369.41 851169-11-4 Intermediate/fine chemical
2-(4-Methoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid 4-Methylphenyl 4-Methoxyphenyl C₂₀H₂₁NO₄ 339.39 Not provided Structural data available
(2S,3S)-1-Ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid Ethyl 4-Methylphenyl C₁₅H₁₉NO₃ 277.32 1415811-48-1 Chiral synthesis
(2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid Methyl 2-Ethoxyphenyl C₁₅H₁₉NO₄ 277.32 1391468-33-9 Pharmaceutical intermediate

Key Observations

Substituent Effects on Position 1 :

  • The methyl group in the target compound reduces steric bulk compared to 4-methylphenyl () or ethyl () groups. This may enhance solubility or bioavailability .
  • Bulky substituents like 4-methylphenyl (e.g., CAS 851169-11-4) could hinder rotational freedom, affecting binding to biological targets .

2-Ethoxyphenyl () introduces steric and electronic differences due to the ethoxy group’s position and size .

Physicochemical Properties :

  • The carboxylic acid moiety in all analogs enables salt formation, improving solubility for pharmaceutical formulations .
  • Higher molecular weight in 3,4-dimethoxy derivatives (369.41 g/mol vs. ~263.3 g/mol for the target) may reduce membrane permeability .

Biological Activity

2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid, with the CAS number 75810-44-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed analysis of its biological activities, including antibacterial effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 75810-44-5

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. Preliminary studies indicate moderate to strong activity against certain pathogens.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to moderate

These findings suggest that this compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition

In addition to its antibacterial properties, this compound has shown promise as an enzyme inhibitor. Specifically, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and urease.

EnzymeIC50 (µM)
Acetylcholinesterase2.14
Urease1.13

These values indicate that the compound exhibits significant inhibitory activity, which could have implications for treating conditions such as Alzheimer's disease (via AChE inhibition) and gastrointestinal disorders (via urease inhibition).

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of derivatives related to piperidine compounds, providing context for the biological activity of this compound.

  • Study on Piperidine Derivatives : Research involving a series of piperidine derivatives demonstrated their effectiveness as AChE inhibitors and their potential role in managing neurodegenerative diseases. The structure-activity relationship indicated that modifications on the piperidine core can significantly enhance biological activity .
  • Antibacterial Screening : A comprehensive study evaluated various piperidine compounds against multiple bacterial strains, revealing that compounds with specific substituents exhibited enhanced antibacterial activity compared to their parent structures. This supports the hypothesis that structural modifications can lead to improved pharmacological profiles .
  • Urease Inhibition Studies : Compounds similar to this compound have been shown to inhibit urease effectively, which is crucial in managing conditions like urinary tract infections and kidney stones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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